2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- is a complex organic compound that belongs to the naphthoquinone family. This compound is characterized by its unique structural features that include a naphthalene core fused with a thiopyran ring. Such compounds are of significant interest in various fields, including organic chemistry and medicinal research, due to their diverse biological activities and potential applications.
The compound is typically synthesized through various chemical reactions involving naphthol derivatives and diketones. Its synthesis can be optimized for yield and purity using advanced techniques in organic chemistry.
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- can be classified as a dihydro derivative of naphthoquinone. It is also categorized under photochromic compounds, which change color upon exposure to light.
The synthesis of 2H-Naphtho[1,2-b]thiopyran-5,6-dione typically involves several key steps:
The molecular structure of 2H-Naphtho[1,2-b]thiopyran-5,6-dione can be described as follows:
Property | Value |
---|---|
CAS Number | 4707-32-8 |
InChI Key | O=C1C2=C(OC(CC2)(C)C)c2c(C1=O)cccc2 |
SMILES | O=C1C2=C(OC(CC2)(C)C)c2c(C1=O)cccc2 |
The compound undergoes various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 2H-Naphtho[1,2-b]thiopyran-5,6-dione primarily involves its ability to undergo reversible photochromic reactions:
The reactivity profile makes it suitable for various applications in organic synthesis and materials science.
The scientific uses of 2H-Naphtho[1,2-b]thiopyran-5,6-dione are diverse:
This compound's unique structure and properties make it a valuable subject for ongoing research in chemistry and related fields.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: